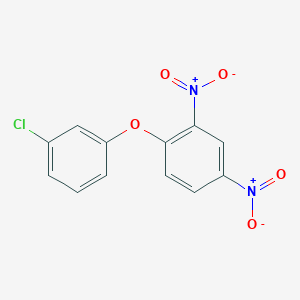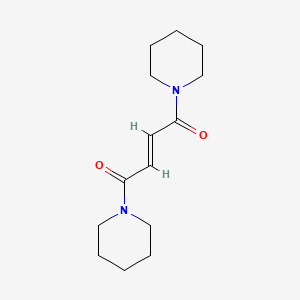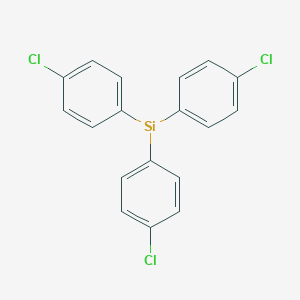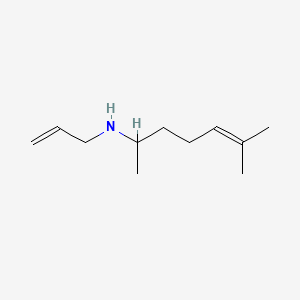![molecular formula C17H12BrNO3 B14738257 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid CAS No. 6296-23-7](/img/structure/B14738257.png)
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is an organic compound that features a fluorenyl group substituted with a bromine atom and a carbamoyl group attached to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the brominated fluorenyl compound with isocyanates or carbamoyl chlorides.
Coupling with Prop-2-enoic Acid: The final step involves coupling the carbamoylated fluorenyl compound with prop-2-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of substituted fluorenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamoyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(9-Oxofluoren-2-yl)carbamoyl]prop-2-enoic acid
- 3-[(9-Bromo-9H-fluoren-2-yl)carbamoyl]prop-2-enoic acid
Uniqueness
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is unique due to the specific position of the bromine atom on the fluorenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
6296-23-7 |
|---|---|
Fórmula molecular |
C17H12BrNO3 |
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
(E)-4-[(7-bromo-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-12-1-3-14-10(8-12)7-11-9-13(2-4-15(11)14)19-16(20)5-6-17(21)22/h1-6,8-9H,7H2,(H,19,20)(H,21,22)/b6-5+ |
Clave InChI |
WPHKDSMPONFTIF-AATRIKPKSA-N |
SMILES isomérico |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)C3=C1C=C(C=C3)Br |
SMILES canónico |
C1C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)




![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)


![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)





